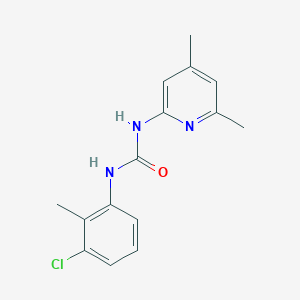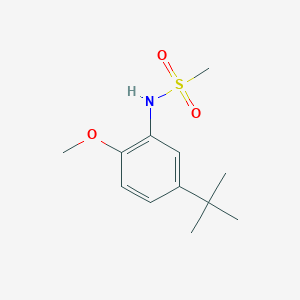![molecular formula C11H8N4O4 B5422054 5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5422054.png)
5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione, also known as nifedipine, is a calcium channel blocker that is commonly used in the treatment of hypertension and angina. It was first synthesized in the 1960s and has since become a widely prescribed medication due to its ability to lower blood pressure and reduce the risk of heart attack and stroke. In addition to its clinical uses, nifedipine has also been the subject of extensive scientific research, particularly in the areas of cardiovascular physiology and pharmacology.
Mécanisme D'action
Nifedipine works by selectively blocking L-type calcium channels in the smooth muscle cells of blood vessels and cardiac muscle cells. This results in a decrease in the influx of calcium ions into these cells, which in turn leads to a relaxation of the smooth muscle cells and a decrease in peripheral resistance. This mechanism of action is responsible for the antihypertensive and anti-anginal effects of 5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and cardiac function, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells, which may be beneficial in the treatment of atherosclerosis. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as asthma and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Nifedipine has several advantages as a research tool. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying calcium channel function and regulation. It is also relatively inexpensive and widely available. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time. It also has the potential to interact with other drugs and compounds, which can complicate experimental design and interpretation.
Orientations Futures
There are several potential future directions for research on 5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of new formulations and delivery methods that can improve the drug's efficacy and reduce its side effects. Another area of interest is the exploration of this compound's potential application in the treatment of other conditions, such as Alzheimer's disease and cancer. Finally, there is ongoing research into the mechanisms of calcium channel function and regulation, which may lead to the development of new drugs and therapies for a variety of conditions.
Méthodes De Synthèse
The synthesis of 5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione involves a multi-step process that begins with the reaction of 2-amino-3-cyanopyridine with acetic anhydride to form 2-acetamido-3-cyanopyridine. This compound is then reacted with ethyl acetoacetate to produce 2-acetamido-3-cyano-4-(2-oxoethyl)-5-pyridinecarboxylate. The final step in the synthesis involves the reaction of this compound with nitroethene to form this compound.
Applications De Recherche Scientifique
Nifedipine has been the subject of extensive scientific research due to its ability to selectively block L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This mechanism of action results in the relaxation of blood vessels and a decrease in peripheral resistance, which leads to a reduction in blood pressure. In addition to its clinical uses, 5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione has also been studied for its potential application in the treatment of other conditions such as Alzheimer's disease, asthma, and cancer.
Propriétés
IUPAC Name |
5-nitro-6-[(Z)-2-pyridin-3-ylethenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c16-10-9(15(18)19)8(13-11(17)14-10)4-3-7-2-1-5-12-6-7/h1-6H,(H2,13,14,16,17)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBICTMFPYISFRO-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-{4-[2-(4-sec-butylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5421990.png)

![methyl [4-(2,3-dimethylphenyl)-1-piperazinyl]acetate](/img/structure/B5421994.png)
![2-{2-[5-(3-bromophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B5422003.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5422005.png)
![3-[(dimethylamino)methyl]-1-(2-propylisonicotinoyl)-3-piperidinol](/img/structure/B5422011.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5422032.png)
![3-[(3-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5422041.png)
![N-(2,6-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5422057.png)
![3-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5422061.png)

![4-(2-chlorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5422075.png)